Di(piperidin-1-yl)methanethione
Overview
Description
Di(piperidin-1-yl)methanethione (DPMT) is an organosulfur compound that has been studied extensively for its potential applications in the scientific research field. The structure of DPMT consists of two piperidine rings, a sulfur atom and a methylthio group. DPMT is a colorless solid with a melting point of 74 °C and is soluble in water, methanol, and ethanol. DPMT has been found to have a variety of applications in scientific research, including as a reagent in synthesis, as a catalyst in chemical reactions, and as an imaging agent for medical applications.
Scientific Research Applications
Drug Design and Synthesis
Di(piperidin-1-yl)methanethione: is a valuable synthetic intermediate in the design and synthesis of pharmaceutical compounds. Its piperidine moiety is a common structural feature in many drugs, contributing to their pharmacological activity . Researchers utilize this compound to develop new medications with potential therapeutic effects.
Biological Activity Enhancement
This compound is used to enhance the biological activity of pharmaceuticals. By incorporating Di(piperidin-1-yl)methanethione into drug molecules, scientists aim to improve their interaction with biological targets, potentially leading to more effective treatments for various diseases .
Anticancer Agents
The piperidine ring present in Di(piperidin-1-yl)methanethione is often explored for its anticancer properties. It serves as a core structure in the development of novel anticancer agents, with researchers investigating its ability to inhibit the growth of cancer cells .
Antimicrobial and Antifungal Applications
Due to its structural characteristics, Di(piperidin-1-yl)methanethione is studied for its antimicrobial and antifungal applications. It may contribute to the development of new compounds that can combat resistant strains of bacteria and fungi .
Neuroprotective Effects
Research indicates that piperidine derivatives can exhibit neuroprotective effects. As such, Di(piperidin-1-yl)methanethione is a candidate for creating compounds that protect nerve cells from damage, which is crucial in treating neurodegenerative diseases .
Analgesic and Anti-inflammatory Properties
The compound’s piperidine structure is associated with analgesic and anti-inflammatory properties. Scientists are investigating Di(piperidin-1-yl)methanethione for its potential use in developing new pain relief and anti-inflammatory medications .
Antipsychotic and Antidepressant Research
Di(piperidin-1-yl)methanethione: is also of interest in the field of mental health, particularly in the synthesis of antipsychotic and antidepressant drugs. Its piperidine core may contribute to the therapeutic effects of these medications .
Anticoagulant Development
Lastly, the compound is being studied for its role in anticoagulant drug development. Researchers are examining how Di(piperidin-1-yl)methanethione can be used to create drugs that prevent blood clots, which are essential in treating cardiovascular diseases .
properties
IUPAC Name |
di(piperidin-1-yl)methanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOSIBHMBCFJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501350 | |
Record name | Di(piperidin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(piperidin-1-yl)methanethione | |
CAS RN |
1013-92-9 | |
Record name | Di(piperidin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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